molecular formula C19H19FN2O2 B2386496 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 953938-14-2

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2386496
CAS No.: 953938-14-2
M. Wt: 326.371
InChI Key: SSGFAKNSNVVOIF-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.371. The purity is usually 95%.
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Scientific Research Applications

Imaging the Sigma2 Receptor Status of Solid Tumors

A study developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors. These compounds, including 4-fluoro derivatives, showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting potential applications in tumor imaging (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Another research highlighted the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. This study utilized rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate to synthesize various fluorinated compounds, potentially including 4-fluoro derivatives (Wu et al., 2017).

Antimicrobial Potential of Fluorine-Containing Compounds

Research on novel fluorine-containing derivatives, such as 4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, demonstrated significant in vitro antimicrobial potency. This indicates the compound's potential as an antimicrobial agent (Desai et al., 2013).

Cobalt-Catalyzed C-H Activation/Annulation

A study focused on the C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes, which led to the creation of 3- and 4-fluoroalkylated isoquinolinones. This process highlights the potential use of 4-fluoro derivatives in the synthesis of novel organic compounds (Kumon et al., 2021).

Fluorescence Studies for Biological Applications

In a study exploring new fluorophores for biological applications, compounds including 4-fluoro derivatives showed promising fluorescence signals and higher hybridization affinity than unlabelled counterparts. This suggests potential applications in bioimaging and diagnostics (Singh & Singh, 2007).

Fluorogenic Chemodosimetry for Metal Ions

A thioamide derivative of 8-hydroxyquinoline-benzothiazole, potentially similar to 4-fluoro derivatives, was found to exhibit selective fluorescence enhancement upon interaction with Hg2+ ions. This indicates potential applications in selective metal ion detection (Song et al., 2006).

Properties

IUPAC Name

4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGFAKNSNVVOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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